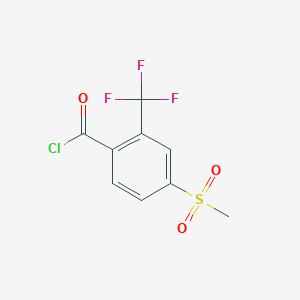
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- is a specialized organic compound known for its unique chemical structure and properties. This compound features a benzoyl chloride moiety substituted with a methylsulfonyl group and a trifluoromethyl group. These substituents confer distinct reactivity and applications, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzoyl chloride backbone. One common method includes the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and specific solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent quality and yield, which are crucial for large-scale applications. The use of automated systems and advanced purification techniques further enhances the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Addition Reactions: The trifluoromethyl group can engage in addition reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include a wide range of functionalized benzoyl derivatives, such as amides, esters, and sulfonylated compounds. These products are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- finds extensive use in scientific research due to its versatile reactivity and functional groups. Some key applications include:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and functional materials.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes and developing bioconjugates.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- involves its reactivity with various molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride, 4-(trifluoromethyl)-: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
Benzoyl chloride, 4-(methylsulfonyl)-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzoyl chloride, 4-(methyl)-2-(trifluoromethyl)-: Lacks the sulfonyl group, altering its redox properties.
Uniqueness
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and methylsulfonyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
134302-39-9 |
|---|---|
Molecular Formula |
C9H6ClF3O3S |
Molecular Weight |
286.66 g/mol |
IUPAC Name |
4-methylsulfonyl-2-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H6ClF3O3S/c1-17(15,16)5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 |
InChI Key |
MQHRYJHAJQVYSB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















